molecular formula C8H14O2 B3051841 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol CAS No. 36399-23-2

1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B3051841
CAS No.: 36399-23-2
M. Wt: 142.2 g/mol
InChI Key: QEUWFBDCPGCTJZ-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and an oxirane (epoxide) ring attached via a methylene bridge. It is known for its reactivity due to the presence of the strained oxirane ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of allylic alcohols. For instance, cyclopent-2-en-1-ol can be treated with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired epoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction, providing a scalable and environmentally friendly method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring.

    1-[(Oxiran-2-yl)methyl]cyclopropan-1-ol: Similar structure but with a cyclopropane ring.

Uniqueness: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol is unique due to its balance of ring strain and stability, making it a versatile intermediate in organic synthesis. The cyclopentane ring provides a moderate level of ring strain compared to cyclopropane and cyclobutane, allowing for controlled reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUWFBDCPGCTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511066
Record name 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36399-23-2
Record name 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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